molecular formula C16H16N4 B12778278 1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine CAS No. 156032-55-2

1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine

Cat. No.: B12778278
CAS No.: 156032-55-2
M. Wt: 264.32 g/mol
InChI Key: VDVINDHQGKCMOQ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrazole and diazepine rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines and diazonium salts can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-1-methyl-6-phenylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of pyrazole and diazepine rings, which imparts unique chemical properties and biological activities. Its ability to inhibit CDK2 with high specificity makes it particularly valuable in cancer research.

Properties

CAS No.

156032-55-2

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3-methyl-9-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C16H16N4/c1-19-16-13(11-18-19)10-17-15(12-6-3-2-4-7-12)14-8-5-9-20(14)16/h2-9,11,15,17H,10H2,1H3

InChI Key

VDVINDHQGKCMOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC(C3=CC=CN32)C4=CC=CC=C4)C=N1

Origin of Product

United States

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